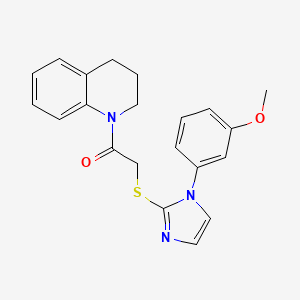

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is an interesting synthetic organic compound with intriguing pharmacological potential. This compound possesses a quinoline core structure linked to an imidazole ring through a thioethanone bridge. Such complex structures often endow molecules with diverse biochemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.

Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.

Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.

Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.

Industrial Production Methods

For large-scale production, methods may be optimized to improve yield and reduce costs:

Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.

Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.

Analyse Chemischer Reaktionen

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:

Oxidation

Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products: : Oxidized forms of quinoline and imidazole rings.

Reduction

Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: : Reduced forms with saturated rings or removal of the thio group.

Substitution

Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.

Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone has found applications across various fields:

Chemistry: : Used as a ligand in coordination chemistry due to its ability to chelate metals.

Biology: : Acts as a molecular probe in studying receptor-ligand interactions.

Medicine: : Explored for potential pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: : Employed in the synthesis of advanced materials and catalysts.

Wirkmechanismus

The precise mechanism of action for this compound varies depending on its application. common mechanisms include:

Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.

Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone: : Lacks the imidazole ring but shares the quinoline structure.

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone: : Lacks the quinoline structure but contains the imidazole and thioether linkage.

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to:

Structural Complexity: : Incorporates both quinoline and imidazole moieties, offering a wide array of chemical reactivity.

Versatility: : Broad spectrum of applications across different scientific fields.

Biologische Aktivität

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds containing dihydroquinoline and imidazole frameworks often exhibit multiple biological activities through various mechanisms:

- Antioxidant Activity : The presence of electron-donating groups in the structure enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens by disrupting cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Effects : The compound may inhibit tumor cell proliferation by inducing apoptosis or interfering with signaling pathways associated with cell growth and survival.

Biological Activity Summary

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar compounds in various cancer cell lines. The results indicated that derivatives with a dihydroquinoline structure exhibited significant cytotoxicity, leading to apoptosis through the activation of caspase pathways. The compound showed comparable effects, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with protein synthesis.

Case Study 3: Anti-inflammatory Effects

In vitro studies highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The anti-inflammatory action was linked to the modulation of NF-kB signaling pathways.

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPXZQCXOLPDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.